8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Overview
Description
8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a benzylsulfanyl group attached to the purine ring, along with three methyl groups at positions 1, 3, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione typically involves the introduction of the benzylsulfanyl group to a pre-formed purine ring. One common method involves the reaction of 1,3,7-trimethylxanthine with benzylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 1,3,7-trimethylxanthine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 1,3,7-trimethylxanthine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione involves its interaction with specific molecular targets in cells. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine: Lacks the benzylsulfanyl group and has different biological activities.
8-Benzylthio-1,3,7-trimethylxanthine: Similar structure but with a thioether linkage instead of a sulfanyl group.
8-Benzylamino-1,3,7-trimethylxanthine: Contains an amino group instead of a sulfanyl group.
Uniqueness
8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile in synthetic chemistry. Additionally, the benzylsulfanyl group may enhance the compound’s biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBCOZTKMDQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326142 | |
Record name | 8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24851-28-3 | |
Record name | NSC524391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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